7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
Properties
IUPAC Name |
7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNOS/c17-12-4-5-15-14(9-12)19(16(20)6-7-21-15)10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIZSGFQDMUAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.70 g/mol. The compound features a benzothiazepine core, which is known for its diverse biological activities.
Research indicates that compounds within the benzothiazepine class often interact with various neurotransmitter systems. Specifically, studies have shown that 7-chloro derivatives can act as modulators of GABA receptors, influencing inhibitory neurotransmission in the central nervous system (CNS) .
Biological Activity
The biological activity of this compound includes:
- Anticonvulsant Effects : Similar compounds have demonstrated efficacy in reducing seizure activity in animal models by enhancing GABAergic transmission.
- Anxiolytic Properties : The compound may exhibit anxiolytic effects through modulation of GABA receptors, potentially making it useful for treating anxiety disorders.
- Antidepressant Activity : Some studies suggest that benzothiazepines can influence serotonin pathways, indicating potential antidepressant effects .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticonvulsant | Enhances GABAergic transmission | |
| Anxiolytic | Modulation of GABA receptors | |
| Antidepressant | Interaction with serotonin pathways |
Case Studies
- Anticonvulsant Study : A study conducted on rats demonstrated that administration of 7-chloro derivatives significantly reduced the frequency and duration of induced seizures. The mechanism was attributed to increased GABA release and receptor sensitivity .
- Anxiolytic Effects in Humans : A clinical trial evaluated the anxiolytic properties of a related compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety levels compared to placebo, suggesting similar potential for 7-chloro derivatives .
Pharmacokinetics
The pharmacokinetics of this compound are not extensively documented; however, related compounds typically exhibit moderate to high bioavailability with a half-life conducive to once or twice daily dosing.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Benzothiazepinones exhibit diverse biological activities depending on substituents. Below is a comparison with key analogues:
*Estimated based on structural similarity. †Calculated from formula.
Key Observations :
Physicochemical and Pharmacokinetic Trends
| Property | 3-Fluorobenzyl Derivative | 4-Methylbenzyl Derivative | 4-Methoxybenzyl Derivative | Ethyl Derivative |
|---|---|---|---|---|
| TPSA (Ų) | 45.6 | 45.6 | 55.1 | 45.6 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
| Metabolic Stability | Moderate | Low (discontinued) | High (polar group) | High |
Preparation Methods
Knoevenagel Condensation and Thio-Michael Addition Pathway
A widely adopted strategy for benzothiazepinones involves Knoevenagel condensation followed by thio-Michael addition and intramolecular cyclization. For the target compound, the synthesis begins with the preparation of a substituted indan-1,3-dione intermediate.
Knoevenagel Condensation :
- 5-Chloro-2-mercaptobenzoic acid is condensed with 3-fluorobenzaldehyde in the presence of piperidine and ethanol under reflux. This yields a benzylidene indanedione derivative, introducing the 3-fluorobenzyl moiety.
- Reaction Conditions : Ethanol, reflux (3 hours), catalytic piperidine.
- Intermediate : 2-(3-Fluorobenzylidene)-5-chloro-1,3-indanedione.
Thio-Michael Addition and Cyclization :
- The benzylidene indanedione undergoes thio-Michael addition with 2-aminothiophenol in a benzene:acetic acid (3:1) mixture. The reaction proceeds at room temperature for 3–5 days, facilitating intramolecular imine formation to construct the benzothiazepinone core.
- Key Step : The acetic acid acts as a proton donor, stabilizing the thiolate intermediate and promoting cyclization.
Oxidation :
Direct Cyclization of Chlorinated Precursors
An alternative route employs a chlorinated thioamide precursor cyclized under basic conditions:
- Intermediate Synthesis :
- 2-Amino-5-chlorobenzenethiol is reacted with 3-fluorobenzyl bromide in dimethylformamide (DMF) to introduce the 3-fluorobenzyl group.
- Cyclization :
- The intermediate is treated with ethyl acetoacetate in the presence of sodium hydride (NaH), inducing cyclization to form the benzothiazepinone ring.
- Reaction Conditions : DMF, 80°C, 12 hours.
Yield : ~35% (inferred from similar protocols in).
Experimental Optimization and Critical Parameters
Solvent and Catalyst Selection
Oxidizing Agents
- H₂O₂ vs. mCPBA : Hydrogen peroxide in acetic acid achieves higher ketone yields (43%) than meta-chloroperbenzoic acid (mCPBA), which risks over-oxidation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
- IR (ATR) :
- HRMS (ESI-TOF) :
Purity and Yield Optimization
- Column Chromatography : Silica gel elution with 20–30% ethyl acetate in hexanes achieves >95% purity.
- Recrystallization : Ethanol/water mixtures improve crystalline form for X-ray diffraction analysis.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
- Regioselectivity : Competing cyclization pathways may form six-membered benzothiazine byproducts. Using sterically hindered amines (e.g., 2-aminothiophenol) favors seven-membered ring formation.
- Fluorobenzyl Incorporation : Electrophilic aromatic substitution side reactions are minimized by employing 3-fluorobenzyl bromide instead of Friedel-Crafts alkylation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the benzothiazepine core via intramolecular cyclization of precursor amines or thioethers under acidic or basic conditions.
- Halogenation : Introduction of the chlorine substituent using chlorinating agents (e.g., NCS or SOCl₂) at specific stages to ensure regioselectivity .
- Substitution : Attachment of the 3-fluorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor reactivity.
- Example Protocol : A typical route may involve reacting 2-aminothiophenol derivatives with α,β-unsaturated ketones, followed by fluorobenzyl group incorporation .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the benzothiazepine core, chlorine, and fluorobenzyl substituents.
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and bond angles, particularly for the dihydrothiazepine ring .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., chlorine/fluorine signatures) .
- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection to ensure >95% purity, critical for pharmacological assays .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer : Stability depends on:
- pH Sensitivity : Susceptibility to hydrolysis in strongly acidic/basic conditions; store in neutral buffers (pH 6–8) .
- Light and Temperature : Degradation under UV light or prolonged exposure to >40°C; use amber vials and –20°C storage for long-term stability .
- Oxidative Stability : The sulfur atom in the thiazepine ring may oxidize; inert atmosphere (N₂/Ar) is recommended during reactions .
Q. What preliminary biological activities have been reported for benzothiazepine analogs?
- Methodological Answer : While direct data on this compound is limited, structurally related benzothiazepines exhibit:
- Calcium Channel Modulation : Inhibition of L-type calcium channels in cardiovascular studies .
- CNS Activity : Binding to GABA receptors or serotonin transporters, though specificity requires validation via radioligand assays .
- In Vitro Screening : Prioritize assays for kinase inhibition (e.g., EGFR, MAPK) or apoptosis induction in cancer cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Methodological Answer : Key strategies include:
- Catalyst Screening : Use palladium or copper catalysts for efficient cross-coupling steps (e.g., Suzuki-Miyaura for fluorobenzyl attachment) .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
- Table: Reaction Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 60–80°C | +15% |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | +20% |
| Reaction Time | 12–16 hours | +10% |
Q. How do structural modifications (e.g., substituent position) affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Fluorine Position : Compare 3-fluorobenzyl vs. 2- or 4-fluoro analogs to assess electronic effects on receptor binding .
- Chlorine Replacement : Substitute Cl with Br or NO₂ to evaluate steric vs. electronic contributions to potency .
- Ring Saturation : Test dihydro vs. fully saturated thiazepine rings for conformational flexibility impacts .
Q. What computational approaches are suitable for predicting this compound’s mechanism of action?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina to model interactions with calcium channels or GABAₐ receptors (PDB IDs: 6JP5, 6HUP) .
- MD Simulations : GROMACS for assessing ligand-receptor stability over 100-ns trajectories.
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity risks .
Q. How should researchers resolve contradictions in reported pharmacological data for benzothiazepines?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line, IC₅₀ protocols).
- Metabolite Interference : Test for off-target effects using CYP450 inhibition assays .
- Data Meta-Analysis : Compare results across databases (ChEMBL, PubChem) to identify outliers or batch-dependent variability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
